REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH:14]3[NH2:21])[CH2:12]1)[CH2:18]2)=O>C1COCC1>[NH2:21][CH:14]1[CH:13]2[CH2:12][C:11]3([CH2:9][OH:8])[CH2:18][CH:17]([CH2:16][CH:15]1[CH2:20]3)[CH2:19]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C12CC3C(C(CC(C1)C3)C2)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 ml)
|
Type
|
FILTRATION
|
Details
|
it was filtered through hyflo bed
|
Type
|
CUSTOM
|
Details
|
to remove inorganics
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue triturated with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CC3(CC(CC1C3)C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |